Glabrescione B
Overview
Description
Glabrescione B is an isoflavone compound that has garnered significant attention due to its unique biological properties. It was first identified in the seeds of Derris glabrescens, a plant belonging to the Leguminosae family. This compound is notable for its ability to inhibit the Hedgehog signaling pathway by directly targeting the Gli1 protein, making it a promising candidate for cancer therapy, particularly in Hedgehog-dependent tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glabrescione B involves several steps, including the formation of the isoflavone core structure. The synthetic procedure typically starts with the preparation of the appropriate chalcone intermediate, followed by cyclization to form the isoflavone. The final steps involve functional group modifications to yield this compound. The structure is confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis on a larger scale would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-performance liquid chromatography for purification and the development of more efficient catalytic processes to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions: Glabrescione B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the isoflavone structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydroisoflavones .
Scientific Research Applications
Glabrescione B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying isoflavone synthesis and reactivity.
Biology: this compound is used to investigate the Hedgehog signaling pathway and its role in cellular processes.
Medicine: Its ability to inhibit Gli1 makes it a potential therapeutic agent for treating cancers such as glioma and melanoma
Mechanism of Action
Glabrescione B exerts its effects by directly binding to the Gli1 protein, a key transcription factor in the Hedgehog signaling pathway. This binding interferes with the interaction between Gli1 and DNA, thereby inhibiting the transcription of Hedgehog target genes. This inhibition disrupts the signaling pathway, leading to reduced tumor cell growth and proliferation .
Comparison with Similar Compounds
Cyclopamine: A plant-derived steroid alkaloid that inhibits the Hedgehog pathway by targeting the Smoothened protein.
Vismodegib: A clinically approved drug that also targets the Smoothened protein in the Hedgehog pathway.
Sonidegib: Another Smoothened inhibitor used in the treatment of basal cell carcinoma.
Comparison: Glabrescione B is unique in its direct inhibition of the Gli1 protein, whereas other compounds like cyclopamine, vismodegib, and sonidegib target upstream components of the Hedgehog pathway. This direct targeting of Gli1 makes this compound particularly effective in tumors that are driven by downstream pathway activation and are resistant to Smoothened inhibitors .
Properties
IUPAC Name |
3-[3,4-bis(3-methylbut-2-enoxy)phenyl]-5,7-dimethoxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c1-17(2)9-11-31-22-8-7-19(13-23(22)32-12-10-18(3)4)21-16-33-25-15-20(29-5)14-24(30-6)26(25)27(21)28/h7-10,13-16H,11-12H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXDATRKLOYVTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC)OCC=C(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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